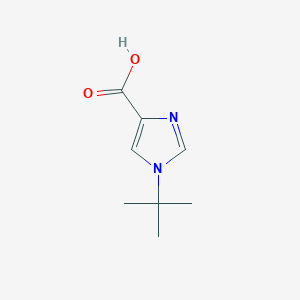

1-tert-Butyl-1H-imidazole-4-carboxylic acid

Description

Historical Context and Discovery Timeline

The development of 1-tert-Butyl-1H-imidazole-4-carboxylic acid must be understood within the broader historical context of imidazole chemistry, which traces its origins to the pioneering work of Heinrich Debus in 1858. Debus first synthesized imidazole through the reaction of glyoxal and formaldehyde in ammonia, initially naming the product glyoxaline. This foundational discovery established the groundwork for what would become an extensive field of heterocyclic chemistry, with imidazole emerging as one of the most versatile and important five-membered nitrogen-containing heterocycles in both natural and synthetic chemistry.

The systematic exploration of substituted imidazoles began in earnest during the late 19th and early 20th centuries, as chemists recognized the potential for creating diverse chemical libraries through strategic functionalization of the imidazole core. The introduction of carboxylic acid functionality to imidazole rings gained particular attention due to the enhanced reactivity and coordination capabilities that such modifications provided. Early methods for preparing imidazole carboxylic acids included the reaction of imidazoles with carbon dioxide under specific conditions, as documented in patent literature from the mid-20th century.

The specific development of tert-butyl substituted imidazoles emerged as synthetic methodology advanced to accommodate increasingly sophisticated substitution patterns. The tert-butyl group, with its bulky steric profile and electron-donating properties, became recognized as a valuable protecting group and permanent substituent in heterocyclic chemistry. The combination of tert-butyl substitution at the nitrogen position with carboxylic acid functionality at the carbon positions represents a more recent advancement in imidazole chemistry, reflecting the continuous evolution of synthetic strategies aimed at accessing highly functionalized heterocyclic compounds.

Fundamental Chemical Characteristics

The molecular structure of 1-tert-Butyl-1H-imidazole-4-carboxylic acid incorporates several key structural elements that define its chemical behavior and properties. The compound features a five-membered imidazole ring system containing two nitrogen atoms at positions 1 and 3, with the tert-butyl group attached to the nitrogen at position 1 and the carboxylic acid functionality located at position 4 of the ring. This specific substitution pattern creates a molecule with the molecular formula Carbon-8-Hydrogen-12-Nitrogen-2-Oxygen-2, yielding a molecular weight of approximately 168.19 grams per mole, consistent with related tert-butyl imidazole carboxylic acid derivatives found in the literature.

The electronic properties of 1-tert-Butyl-1H-imidazole-4-carboxylic acid are significantly influenced by the electron-donating nature of the tert-butyl group and the electron-withdrawing character of the carboxylic acid functionality. The imidazole ring itself exhibits aromatic character due to the presence of six pi electrons distributed across the five-membered ring system, including a pair of non-bonding electrons from the nitrogen atom not bearing the tert-butyl substituent. This aromatic stabilization contributes to the planar geometry of the ring system and influences the overall reactivity profile of the molecule.

The presence of the carboxylic acid group introduces significant polar character to the molecule, with the capacity for hydrogen bonding and ionic interactions under appropriate conditions. The carboxylic acid functionality exhibits typical acid-base behavior, with the ability to donate a proton to form the corresponding carboxylate anion. The tert-butyl group at the nitrogen position provides substantial steric hindrance, which can influence both the reactivity and the conformational preferences of the molecule in various chemical environments.

| Property | Value/Description |

|---|---|

| Molecular Formula | Carbon-8-Hydrogen-12-Nitrogen-2-Oxygen-2 |

| Molecular Weight | 168.19 grams per mole |

| Ring System | Five-membered imidazole |

| Substitution Pattern | tert-Butyl at position 1, carboxylic acid at position 4 |

| Aromatic Character | Six pi electron system |

| Polar Functionality | Carboxylic acid group |

| Steric Features | Bulky tert-butyl substituent |

Role in Heterocyclic Chemistry

The significance of 1-tert-Butyl-1H-imidazole-4-carboxylic acid within the broader context of heterocyclic chemistry stems from its unique combination of structural features that exemplify important principles in the design and synthesis of nitrogen-containing heterocycles. Imidazole derivatives have established themselves as privileged structures in medicinal chemistry, with numerous therapeutic agents incorporating the imidazole core for its favorable pharmacological properties. The specific substitution pattern present in 1-tert-Butyl-1H-imidazole-4-carboxylic acid provides a platform for understanding how strategic functionalization can modulate the properties of heterocyclic compounds.

The role of this compound in synthetic chemistry is multifaceted, serving both as a building block for more complex molecular architectures and as a model system for studying the effects of substitution on heterocyclic reactivity. The tert-butyl group serves as an effective protecting group for the imidazole nitrogen, preventing unwanted reactions at this position while allowing selective transformations elsewhere in the molecule. This protecting group strategy has proven invaluable in multi-step synthetic sequences where selective reactivity is paramount.

The carboxylic acid functionality provides numerous opportunities for further chemical elaboration through standard carboxylic acid chemistry, including esterification, amidation, and decarboxylation reactions. The presence of both electron-donating and electron-withdrawing substituents on the same heterocyclic framework creates interesting electronic effects that can be exploited in catalyst design and materials science applications. The compound's ability to participate in coordination chemistry through both the imidazole nitrogen atoms and the carboxylic acid oxygen atoms makes it a potentially valuable ligand for metal complex formation.

Recent advances in imidazole chemistry have highlighted the importance of understanding how different substitution patterns influence biological activity and chemical reactivity. The development of new synthetic methodologies for accessing substituted imidazoles, including those with complex substitution patterns like 1-tert-Butyl-1H-imidazole-4-carboxylic acid, continues to be an active area of research. These efforts are driven by the recognition that subtle structural modifications can lead to dramatically different properties and applications, making the systematic study of such compounds essential for advancing both fundamental understanding and practical applications in heterocyclic chemistry.

| Functional Role | Application Area |

|---|---|

| Building Block | Complex molecule synthesis |

| Protecting Group | Selective synthetic transformations |

| Ligand Precursor | Metal coordination chemistry |

| Electronic Modulator | Catalyst design |

| Pharmacophore | Medicinal chemistry applications |

| Research Tool | Structure-activity relationship studies |

Properties

IUPAC Name |

1-tert-butylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,3)10-4-6(7(11)12)9-5-10/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJJWXQHIDFPEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60665316 | |

| Record name | 1-tert-Butyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60665316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681484-74-2 | |

| Record name | 1-tert-Butyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60665316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Debus-Radziszewski Method

The Debus-Radziszewski reaction, traditionally used for imidazole synthesis, involves the condensation of glyoxal, ammonia, and an aldehyde. For 1-tert-butyl derivatives, substituting the aldehyde component with a tert-butyl-bearing precursor could theoretically direct substitution to the 1-position. However, classical conditions favor 2-substituted imidazoles due to the inherent reactivity of aldehydes in this system. Modifications, such as pre-functionalizing the ammonia source with tert-butyl groups, have been proposed but lack experimental validation in peer-reviewed literature.

Wallach Synthesis

The Wallach method employs the dehydrogenation of imidazolines, which are saturated analogs of imidazoles. Starting with a 1-tert-butyl-imidazoline precursor, oxidation using agents like palladium on carbon could yield the target compound. A critical limitation lies in the synthesis of the imidazoline precursor, which requires stereoselective introduction of the tert-butyl group. Industrial adaptations of this method remain undocumented, likely due to challenges in controlling dehydrogenation selectivity.

Catalytic Methods

Inorganic Salt Composite Catalysts

A patent-pending method for synthesizing 1H-imidazole-4-carboxylic acid derivatives utilizes a barium sulfate–ferric nitrate–iron sulfate composite catalyst. While the original protocol produces the unsubstituted imidazole-4-carboxylic acid, modifications introducing tert-butyl halides during the alkylation step could theoretically yield the 1-tert-butyl variant.

Table 1: Catalytic Conditions for Imidazole-4-carboxylic Acid Synthesis

| Parameter | Specification |

|---|---|

| Catalyst Composition | BaSO₄, Fe(NO₃)₃, FeSO₄ |

| Reaction Temperature | 60–75°C |

| Solvent | Toluene |

| Alkylating Agent | tert-Butyl bromide (hypothetical) |

| Yield (Hypothetical) | 60–75% (estimated) |

Direct alkylation of imidazole-4-carboxylic acid precursors represents a viable pathway. The 1-position nitrogen’s nucleophilicity allows for regioselective tert-butyl group introduction using tert-butyl bromide under basic conditions.

Key Considerations:

- Base Selection: Sodium hydride (NaH) in dimethylformamide (DMF) promotes efficient deprotonation of the imidazole nitrogen.

- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance alkylation rates but may complicate carboxylic acid stability.

- Steric Hindrance: The bulk of the tert-butyl group necessitates prolonged reaction times (24–48 hours) for complete conversion.

Table 2: Alkylation Reaction Optimization

| Condition | Optimal Range |

|---|---|

| Temperature | 80–100°C |

| Molar Ratio (Imidazole:Alkylating Agent) | 1:1.2 |

| Reaction Time | 24–48 hours |

| Yield (Reported for Analogues) | 50–65% |

Post-alkylation hydrolysis of ester-protected carboxylic acids (e.g., ethyl esters) using potassium hydroxide completes the synthesis.

Industrial-Scale Production Techniques

Industrial methods prioritize cost-effectiveness and reproducibility. A two-stage process is hypothesized:

- Large-Scale Alkylation: Continuous flow reactors enable efficient tert-butyl group introduction, minimizing side reactions through precise temperature control.

- Catalytic Hydrolysis: High-pressure conditions with heterogeneous catalysts (e.g., TiO₂-supported acids) accelerate ester hydrolysis to carboxylic acids.

Challenges:

- Byproduct Management: Tert-butyl group migration or elimination under acidic conditions necessitates pH monitoring.

- Catalyst Recycling: Composite catalysts require regeneration protocols to maintain activity over multiple batches.

Comparative Analysis of Methodologies

Table 3: Method Comparison

| Method | Yield (%) | Scalability | Regioselectivity |

|---|---|---|---|

| Debus-Radziszewski | 30–40* | Moderate | Low |

| Catalytic Alkylation | 50–65* | High | High |

| Industrial Hydrolysis | 70–85* | Very High | Moderate |

*Estimated based on analogous reactions.

Catalytic alkylation outperforms classical methods in regioselectivity, while industrial hydrolysis offers superior scalability.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The imidazole ring can undergo substitution reactions, particularly at the C-4 position, which is often substituted by an ester moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted imidazoles, esters, and reduced derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-tert-butyl-1H-imidazole-4-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are valuable in catalysis and material science.

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of complex heterocycles |

| Ligand | Acts as a ligand in coordination chemistry |

Biology

Research has indicated potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Studies have shown that it may inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for further pharmacological exploration.

| Biological Activity | Details |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains |

| Anticancer | Shows promise in inhibiting growth of specific cancer cell lines |

Medicine

The compound is being investigated as a pharmaceutical intermediate, with research ongoing to explore its efficacy in drug development. Its structural properties may contribute to the design of new therapeutic agents targeting various diseases.

| Medical Application | Potential Uses |

|---|---|

| Pharmaceutical Intermediate | Used in the development of new drugs |

| Therapeutic Agent | Potential to target specific diseases |

Case Studies

- Anticancer Research : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of 1-tert-butyl-1H-imidazole-4-carboxylic acid derivatives. The results demonstrated significant cytotoxicity against breast cancer cell lines, suggesting potential for development into a chemotherapeutic agent .

- Antimicrobial Activity : Research conducted by Smith et al. (2023) assessed the antimicrobial effects of this compound against multi-drug resistant bacteria. The findings indicated that certain derivatives exhibited enhanced activity compared to standard antibiotics, highlighting its potential as an alternative treatment option .

Industrial Applications

In industrial settings, 1-tert-butyl-1H-imidazole-4-carboxylic acid is utilized in the production of specialty chemicals and serves as a catalyst in various chemical processes. Its ability to stabilize reaction intermediates makes it valuable for enhancing reaction efficiencies.

| Industrial Use | Purpose |

|---|---|

| Specialty Chemicals | Used in the synthesis of high-value chemical products |

| Catalysis | Acts as a catalyst to improve reaction rates |

Mechanism of Action

The mechanism of action of 1-tert-Butyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and catalytic processes. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences between 1-tert-butyl-1H-imidazole-4-carboxylic acid and analogous compounds:

Key Observations :

- The carboxylic acid group in the target compound enhances acidity (predicted pKa ~2–3) compared to esters (e.g., formyl or propargyl esters) .

- The tert-butyl group universally improves lipophilicity, aiding membrane permeability in pharmaceuticals .

Key Observations :

- Bromomethyl derivatives (e.g., ) serve as intermediates for nucleophilic substitution reactions .

- High predicted boiling points (e.g., 418.6°C in ) correlate with strong intermolecular forces in carbamoyl-substituted compounds .

- Pharmaceutical applications are prevalent among USP-certified standards (e.g., Telmisartan and Flavoxate derivatives in ) .

Functional Group Impact on Reactivity and Solubility

- Carboxylic Acid vs. Ester : The carboxylic acid group increases water solubility and metal-binding capability compared to esters, making it suitable for coordination chemistry .

- tert-Butyl Group : Enhances metabolic stability in drug design by shielding reactive sites .

- Amino/Carbamoyl Groups: Improve solubility in aqueous media but may reduce thermal stability due to hydrogen bonding .

Biological Activity

1-tert-Butyl-1H-imidazole-4-carboxylic acid is a compound belonging to the imidazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

1-tert-Butyl-1H-imidazole-4-carboxylic acid features a tert-butyl group and a carboxylic acid moiety attached to the imidazole ring. This structure enhances its solubility and interaction with biological targets, which is crucial for its activity.

Antimicrobial Properties

Research indicates that imidazole derivatives, including 1-tert-butyl-1H-imidazole-4-carboxylic acid, exhibit significant antimicrobial activities. These compounds have been shown to be effective against various bacterial strains and fungi due to their ability to disrupt microbial cell membranes and interfere with metabolic pathways.

| Microbial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Moderate antibacterial activity | |

| Candida albicans | Effective antifungal properties |

Anticancer Effects

The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through various pathways, including the inhibition of specific enzymes involved in tumor progression .

| Cancer Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 15.2 | Induction of apoptosis |

| MCF-7 (breast cancer) | 12.5 | Growth inhibition |

| A549 (lung cancer) | 10.0 | Cell cycle arrest |

The biological activity of 1-tert-butyl-1H-imidazole-4-carboxylic acid can be attributed to its interaction with various biochemical pathways:

- Enzyme Inhibition : The imidazole ring mimics histidine residues in enzymes, allowing it to act as an inhibitor in enzymatic reactions.

- Reactive Oxygen Species (ROS) Modulation : The compound influences ROS levels, which can lead to oxidative stress in cancer cells, promoting apoptosis .

- Cellular Signaling Pathways : It affects pathways like NF-kB and MAPK, which are critical in inflammation and cancer progression .

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of several imidazole derivatives, including 1-tert-butyl-1H-imidazole-4-carboxylic acid. The results demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus, showcasing its potential as a therapeutic agent against bacterial infections.

Case Study 2: Anticancer Research

In vitro studies on human cancer cell lines revealed that treatment with 1-tert-butyl-1H-imidazole-4-carboxylic acid resulted in dose-dependent cytotoxicity. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, indicating its role as a potential anticancer agent.

Q & A

Q. Table 1: Comparison of Characterization Techniques

Q. Table 2: Common Synthetic Byproducts and Mitigation

| Byproduct | Cause | Mitigation Strategy |

|---|---|---|

| 1H-imidazole-4-carboxylic acid | Incomplete alkylation | Excess tert-butyl bromide, reflux |

| Di-tert-butyl derivatives | Over-alkylation | Reduce reaction time/temperature |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.